molecular formula C32H29Cl2N3O4S B3878405 Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3878405
M. Wt: 622.6 g/mol
InChI Key: XFGRLOAKGNAFFG-YUMHPJSZSA-N
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Description

Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenylmethanol, 2-hydroxybenzaldehyde, and 4-(dimethylamino)benzaldehyde. The key steps may involve:

  • Formation of an intermediate Schiff base through condensation reactions.
  • Cyclization to form the thiazolopyrimidine core.
  • Esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: A closely related compound with similar structure and properties.

    Methyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Another analog with a methyl ester group instead of ethyl.

Uniqueness

Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl (2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29Cl2N3O4S/c1-5-40-31(39)28-19(2)35-32-37(29(28)20-11-14-24(15-12-20)36(3)4)30(38)27(42-32)16-21-8-6-7-9-26(21)41-18-22-10-13-23(33)17-25(22)34/h6-17,29H,5,18H2,1-4H3/b27-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRLOAKGNAFFG-YUMHPJSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=CC=C4OCC5=C(C=C(C=C5)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=CC=C4OCC5=C(C=C(C=C5)Cl)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-2-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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